Cas no 1016865-93-2 (2-Bromo-3-methyl-N-(1-phenylethyl)butanamide)
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-3-methyl-N-(1-phenylethyl)butanamide
- NE27473
- 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
-
- MDL: MFCD09949455
- Inchi: 1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16)
- InChI Key: OEYGLXRKCCFSKP-UHFFFAOYSA-N
- SMILES: BrC(C(NC(C)C1C=CC=CC=1)=O)C(C)C
Computed Properties
- Exact Mass: 283.057
- Monoisotopic Mass: 283.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808765-25mg |
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B808765-50mg |
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B808765-250mg |
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-29018-1g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95% | 1g |
$470.0 | 2023-09-06 | |
| Enamine | EN300-29018-5g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95% | 5g |
$1364.0 | 2023-09-06 | |
| Enamine | EN300-29018-10g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95% | 10g |
$2024.0 | 2023-09-06 | |
| Enamine | EN300-29018-0.05g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-29018-0.1g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-29018-0.25g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-29018-0.5g |
2-bromo-3-methyl-N-(1-phenylethyl)butanamide |
1016865-93-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 |
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
Introduction to 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide (CAS No. 1016865-93-2)
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide, identified by its CAS number 1016865-93-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the amide class of molecules, characterized by a carbonyl group (C=O) bonded to a nitrogen atom (N), which is further connected to an alkyl or aryl group. The specific structural features of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide, including its bromine substituent, methyl group, and phenylethyl side chain, contribute to its unique chemical properties and potential biological activities.
The synthesis and characterization of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide have been the subject of extensive research due to its structural complexity and the potential for modulating biological pathways. The presence of a bromine atom at the 2-position enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which are often required in drug discovery efforts.
The methyl group at the 3-position and the 1-phenylethyl side chain contribute to the steric and electronic environment of the molecule, influencing its interactions with biological targets. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate enzyme activity, receptor binding, and other pharmacophoric interactions. The amide functional group itself is a common pharmacophore in drug molecules, known for its ability to form hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening techniques to identify novel bioactive compounds. 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide has been utilized as a scaffold or intermediate in several computational studies aimed at identifying potential therapeutic agents. These studies have highlighted the compound's potential in modulating pathways associated with inflammation, neurodegeneration, and metabolic disorders. For instance, computational modeling has suggested that derivatives of this compound may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.
The phenylethyl side chain in 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide is particularly noteworthy for its ability to engage in π-stacking interactions with biological targets. These interactions are common in drug design and have been shown to enhance binding affinity and selectivity. Additionally, the presence of a bromine atom provides a handle for further chemical manipulation through halogen-metal exchange reactions or direct arylation processes, enabling the synthesis of structurally diverse analogs.
Several experimental studies have explored the biological activity of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide and its derivatives. In particular, researchers have investigated its potential as an inhibitor of enzymes involved in cancer progression. Preliminary data suggest that certain analogs may exhibit inhibitory activity against kinases such as EGFR (epidermal growth factor receptor) or ALK (anaplastic lymphoma kinase), which are frequently overexpressed in various cancers. The ability of these compounds to modulate kinase activity is particularly attractive given the critical role of kinases in signal transduction pathways that drive tumor growth and survival.
Furthermore, the amide functionality has been explored for its potential role in modulating neurotransmitter receptors. For example, derivatives of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide have been investigated for their interaction with GABA (γ-amino butyric acid) receptors or other central nervous system targets. These studies aim to develop novel therapeutics for neurological disorders such as epilepsy or depression. The combination of structural features such as the bromine atom, methyl group, and phenylethyl side chain makes this compound a versatile scaffold for exploring diverse pharmacological activities.
The synthesis of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide typically involves multi-step organic transformations starting from readily available precursors. Key steps include bromination reactions to introduce the bromine substituent at the desired position, followed by nucleophilic substitution or condensation reactions to establish the amide bond. The use of palladium-catalyzed cross-coupling reactions can further enhance synthetic efficiency by allowing for direct functionalization at multiple positions within the molecule.
The purity and stability of 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide are critical factors that must be carefully controlled during both synthesis and storage. High-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques are commonly employed for purification purposes. Additionally, storage conditions must be optimized to prevent degradation due to moisture or air exposure, which can lead to hydrolysis or oxidation reactions.
In conclusion, 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide (CAS No. 1016865-93-2) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for constructing more complex molecules with diverse biological activities. Ongoing research continues to explore its applications in modulating pathways associated with cancer, inflammation, neurodegeneration, and metabolic disorders. As our understanding of molecular interactions advances, compounds like 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide will undoubtedly play a crucial role in shaping future therapeutic strategies.
1016865-93-2 (2-Bromo-3-methyl-N-(1-phenylethyl)butanamide) Related Products
- 1198-97-6(4-phenylpyrrolidin-2-one)
- 24331-94-0(1,2,3,4-tetrahydroisoquinolin-3-one)
- 42856-43-9(1-benzylpiperidine-2,6-dione)
- 5291-77-0(1-Benzylpyrrolidin-2-one)
- 7500-39-2(5-Phenylazepan-2-one)
- 96847-55-1((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)
- 125-84-8(Aminoglutethimide)
- 882-36-0(N-benzyl-3-oxobutanamide)
- 77-21-4(DL-Glutethimide)
- 7381-13-7(1,1'-Isophthaloylbis(azepan-2-one))